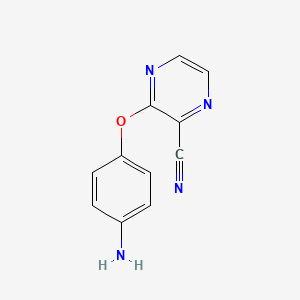

3-(4-Aminophenoxy)pyrazine-2-carbonitrile

Description

Propriétés

IUPAC Name |

3-(4-aminophenoxy)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-7-10-11(15-6-5-14-10)16-9-3-1-8(13)2-4-9/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUITBKNOPPNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Thermodynamic stability of pyrazine-2-carbonitrile compounds

An In-Depth Technical Guide to the Thermodynamic Stability of Pyrazine-2-Carbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-carbonitrile and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, valued for their roles in forming potent pharmaceuticals and robust energetic materials.[1][2] Their efficacy and safety are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of these compounds, methods for its characterization, and the implications for research and development. We will delve into both experimental and computational methodologies, offering not just protocols, but the scientific rationale that underpins them.

Introduction: The Significance of Pyrazine-2-Carbonitrile

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery.[1] The incorporation of a nitrile (cyano) group at the 2-position creates pyrazine-2-carbonitrile, a molecule with a unique electronic profile. The electron-withdrawing nature of both the pyrazine ring and the nitrile group enhances the molecule's stability and modulates its reactivity, making it a versatile building block.[3] Understanding the thermodynamic stability of this core structure is paramount for predicting shelf-life, degradation pathways, and behavior under physiological or process conditions.

Foundational Concepts of Thermodynamic Stability

The thermodynamic stability of a molecule like pyrazine-2-carbonitrile refers to its resistance to decomposition or isomerization under a given set of conditions. Key parameters that define this stability include:

-

Gibbs Free Energy of Formation (ΔG°f): The overall energy change when a compound is formed from its constituent elements in their standard states. A more negative value indicates greater stability.

-

Enthalpy of Formation (ΔH°f): The heat absorbed or released during the formation of a compound. It is a major contributor to the Gibbs free energy. For the related pyrazine-2-carboxylic acid, conflicting experimental values for the enthalpy of formation have been reported, underscoring the importance of robust experimental and computational verification.[4]

-

Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. Higher BDEs for the bonds within the molecule indicate greater stability.

-

Decomposition Temperature (Td): The temperature at which a compound begins to break down. This is a critical parameter determined experimentally.

The stability of pyrazine-2-carbonitrile is a product of its aromaticity, the strong covalent bonds within the ring and the nitrile group, and the electronic effects of the substituents. The delocalized π-electron system of the pyrazine ring contributes significantly to its stability.[5]

Experimental Determination of Thermodynamic Stability

Thermal analysis techniques are the cornerstone for experimentally assessing the thermodynamic stability of solid-state compounds like pyrazine-2-carbonitrile.

Key Methodologies: TGA and DSC

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss events.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, and can quantify the enthalpy changes associated with these processes.

A study on pyrazine ester derivatives demonstrated that their decomposition occurred at temperatures ranging from 153.1 to 295.4 °C, showcasing the utility of TGA in determining the thermal stability of such compounds.[6]

Experimental Protocol: Thermal Analysis of Pyrazine-2-Carbonitrile

This protocol outlines a self-validating system for the characterization of the thermal stability of a pyrazine-2-carbonitrile sample.

Objective: To determine the melting point, onset of decomposition, and enthalpy of fusion of pyrazine-2-carbonitrile.

Instrumentation:

-

A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.

-

Alumina or platinum crucibles.

-

A microbalance for accurate sample weighing.

-

High-purity nitrogen gas for inert atmosphere control.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the pyrazine-2-carbonitrile sample is pure and dry. Purity can be confirmed by techniques like NMR and mass spectrometry.[7]

-

Accurately weigh 3-5 mg of the sample into a tared TGA/DSC crucible.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

Data Analysis:

-

DSC Curve:

-

Identify the endothermic peak corresponding to melting. The onset temperature of this peak is the melting point.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

-

Observe for any sharp exothermic peaks following the melting point, which would indicate decomposition. The onset of this exotherm is the decomposition temperature (Td).

-

-

TGA Curve:

-

Correlate the DSC events with any mass loss observed on the TGA curve. A significant mass loss concurrent with a DSC exotherm confirms decomposition.

-

The onset temperature of the mass loss step in the TGA curve provides another measure of the decomposition temperature.

-

-

Data Presentation

| Parameter | Description | Typical Expected Value/Range |

| Melting Point (Tm) | Temperature at which the solid-to-liquid phase transition occurs. | Determined from DSC onset. |

| Enthalpy of Fusion (ΔHfus) | Heat required to melt the sample. | Calculated from DSC peak area. |

| Decomposition Temperature (Td) | Onset temperature of thermal breakdown. | Determined from TGA/DSC curves. |

Note: Specific values for pyrazine-2-carbonitrile would be populated from the experimental results. For comparison, pyrazine-tetrazole hybrids, which also feature a nitrogen-rich heterocyclic core, exhibit high thermal stability with decomposition onset temperatures of 305 °C and 320 °C.[2]

Visualization of Experimental Workflow

Caption: Workflow for Thermal Analysis of Pyrazine-2-Carbonitrile.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides invaluable insights into the intrinsic stability of molecules, complementing experimental data. Density Functional Theory (DFT) is a powerful tool for this purpose.

Computational Protocol: DFT Calculations

Objective: To calculate the ground state energy, bond dissociation energies, and vibrational frequencies of pyrazine-2-carbonitrile to predict its thermodynamic stability.

Methodology:

-

Structure Optimization:

-

The 3D structure of pyrazine-2-carbonitrile is built using molecular modeling software.

-

A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

The results provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Bond Dissociation Energy (BDE) Calculation:

-

To calculate the BDE of a specific bond (e.g., C-CN), the energies of the resulting radicals (pyrazinyl radical and CN radical) are calculated after geometry optimization.

-

The BDE is then calculated as:

-

BDE = E(pyrazinyl radical) + E(CN radical) - E(pyrazine-2-carbonitrile)

-

-

Computational studies on pyrazinamide polymorphs have successfully used DFT to rank their relative stability, demonstrating the power of this approach.

Factors Influencing Stability: A Deeper Look

The thermodynamic stability of pyrazine-2-carbonitrile derivatives can be tuned by the introduction of various substituents.

-

Electron-Donating Groups (EDGs) vs. Electron-Withdrawing Groups (EWGs):

-

EWGs (e.g., -NO2) can further polarize the molecule, potentially weakening certain bonds while strengthening others through resonance effects. The presence of EWGs near a nitrile group generally increases its reactivity.[3]

-

EDGs (e.g., -NH2, -OCH3) can increase the electron density in the pyrazine ring, which can affect its aromatic stability and the strength of the C-CN bond.

-

-

Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH, -NH2) can lead to strong intermolecular interactions in the solid state, significantly increasing the overall stability and melting point.[2]

-

Steric Effects: Bulky substituents can introduce ring strain or hinder intermolecular packing, potentially lowering the thermodynamic stability.

Visualization of Influencing Factors

Caption: Key Factors Influencing the Thermodynamic Stability of Pyrazines.

Conclusion and Future Outlook

The thermodynamic stability of pyrazine-2-carbonitrile is a multifaceted property governed by its intrinsic electronic structure and influenced by intermolecular forces and substituent effects. A combined approach of experimental thermal analysis (TGA/DSC) and computational modeling (DFT) provides a robust framework for its characterization. For drug development professionals and materials scientists, a thorough understanding of these principles is not merely academic; it is a prerequisite for designing safe, effective, and reliable products. Future research should focus on building a comprehensive database of thermodynamic properties for a wider range of substituted pyrazine-2-carbonitrile derivatives to establish clear structure-stability relationships, further empowering rational molecular design.

References

- A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing.

- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC.

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv

- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

- Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temper

- Nitriles: an attractive approach to the development of covalent inhibitors. PMC.

- Pyrazines in Drug Discovery. PharmaBlock.

- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.

- Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic m

- Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and comput

- Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.

- Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). OSTI.GOV.

- Continuous Flow Hydration of Pyrazine#2#carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses.

- What is the enthalpy of formation of pyrazine-2-carboxylic acid?.

- spectroscopic analysis and comparison of pyrazine-2-carbonitrile deriv

- Synthesis, thermal property and antifungal evaluation of pyrazine esters. [Source not available].

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D5MA01131K [pubs.rsc.org]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemicaljournal.org [chemicaljournal.org]

- 6. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-(4-Aminophenoxy)pyrazine-2-carbonitrile: A Strategic Scaffold in Medicinal Chemistry

The following technical guide details the medicinal chemistry profile, synthesis, and therapeutic applications of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile .

Content Type: Technical Whitepaper Subject: Medicinal Chemistry / Drug Discovery Primary CAS (Precursor): 55557-52-3 (3-Chloropyrazine-2-carbonitrile)

Executive Summary

3-(4-Aminophenoxy)pyrazine-2-carbonitrile represents a high-value "lynchpin" intermediate in the synthesis of bioactive pyrazine derivatives. Structurally, it consists of an electron-deficient pyrazine core substituted with a nitrile group at the C2 position and a 4-aminophenoxy moiety at the C3 position.

This molecule is primarily utilized as a scaffold to generate TGR5 (GPBAR1) agonists for the treatment of Type 2 Diabetes Mellitus (T2DM) and Non-Alcoholic Steatohepatitis (NASH). The nitrile group serves as a versatile electrophilic handle, most commonly hydrolyzed to a primary carboxamide—a critical pharmacophore for hydrogen bonding within the TGR5 binding pocket. Additionally, the 4-aminophenoxy tail provides a rigid linker and a nucleophilic aniline amine for further elaboration into urea or amide-based kinase inhibitors.

Chemical Profile & Reactivity[1][2][3][4][5]

Structural Logic

The molecule's reactivity is governed by the electronic push-pull system of the pyrazine ring:

-

Pyrazine-2-carbonitrile Core: The pyrazine ring is naturally electron-deficient (π-deficient). The nitrile group at C2 further withdraws electron density, significantly activating the C3 position for Nucleophilic Aromatic Substitution (

). -

4-Aminophenoxy Linker: The ether oxygen acts as a spacer that retains the aromatic character of the aniline. Unlike a direct aniline attachment, the phenoxy linker extends the molecule's reach, allowing it to span deep hydrophobic pockets in enzymes or receptors.

Physicochemical Properties (Calculated)

| Property | Value | Implication |

| Molecular Weight | ~212.21 g/mol | Fragment-like, ideal for lead optimization. |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (Aniline | Key interaction point for solvent or receptor residues. |

| H-Bond Acceptors | 4 (Nitrile, Pyrazine Ns, Ether O) | High capacity for hydrogen bonding networks. |

| TPSA | ~75 Ų | Well within the oral bioavailability limit (<140 Ų). |

Synthesis Protocol: The Self-Validating Workflow

The synthesis relies on a robust

Reagents & Conditions

-

Starting Material: 3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3).[1]

-

Nucleophile: 4-Aminophenol.

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

-

Temperature: 60°C – 80°C.

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask, dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Activation: Add

(2.0 eq) to the solution. The suspension ensures the phenol is deprotonated to the more nucleophilic phenoxide. -

Addition: Add 4-aminophenol (1.1 eq) in one portion.

-

Critical Control: Perform this step under an inert atmosphere (

) to prevent oxidation of the aniline amine to a quinone imine.

-

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Endpoint: Disappearance of the starting chloride (Rt ~ lower) and appearance of the product (Rt ~ higher due to phenoxy group).

-

-

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid due to the hydrophobic phenoxy group. Filter, wash with water, and dry.[2]

-

Purification: Recrystallize from Ethanol/Water if necessary.

Synthesis Pathway Diagram

Medicinal Chemistry Applications

TGR5 (GPBAR1) Agonists

The most prominent application of this scaffold is in the development of agonists for TGR5 , a G-protein-coupled receptor activated by bile acids. TGR5 activation stimulates GLP-1 secretion, improving glucose homeostasis in Type 2 Diabetes.[3][4][5][6]

-

Mechanism: The nitrile group in 3-(4-aminophenoxy)pyrazine-2-carbonitrile is often hydrolyzed to a primary carboxamide (

). -

SAR Insight: Research indicates that the pyrazine nitrogen atoms and the carboxamide protons form critical hydrogen bonds with residues in the TGR5 binding pocket (specifically interacting with residues like Tyr240 or Asn293 ).

-

Efficacy: Derivatives of this scaffold (e.g., 3-phenoxypyrazine-2-carboxamides) have shown

values in the low nanomolar range (1.4 – 10 nM), superior to the reference agonist INT-777.[4]

Antimicrobial & Antitubercular Agents

Pyrazine-2-carbonitrile derivatives are structural analogs of Pyrazinamide (a first-line TB drug).

-

Activity: While Pyrazinamide requires activation by the enzyme pyrazinamidase (PncA) to pyrazinoic acid, 3-substituted derivatives often act via alternative mechanisms, potentially bypassing PncA resistance.

-

Comparison: Studies comparing benzylamino-pyrazines vs. phenoxy-pyrazines suggest that while the nitrile group can increase cytotoxicity, it also enhances potency against Mycobacterium tuberculosis by increasing lipophilicity and cell wall penetration.

Kinase Inhibition (Scaffold Utility)

The "4-aminophenoxy" tail is a classic "head group" for kinase inhibitors.

-

Strategy: The free aniline amine (

) is derivatized into a urea or amide to target the "hinge region" or "gatekeeper" residues of kinases such as FGFR or CHK1 . -

Advantage: The ether oxygen provides a rotational degree of freedom, allowing the inhibitor to adopt a conformation that fits the ATP-binding cleft more effectively than a rigid biphenyl system.

TGR5 Signaling Pathway Visualization

Understanding the downstream effects of this molecule's derivatives is crucial for drug development in metabolic diseases.

References

-

Zhao, S., et al. (2022). "Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists." RSC Advances, 12(6), 3618-3629.

-

Jandourek, O., et al. (2017). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation."[7] Molecules, 22(2), 223.[8] [8]

-

BenchChem. "The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry." Technical Guide.

-

PubChem. "3-Chloropyrazine-2-carbonitrile (CID 292465)." National Library of Medicine.

Sources

- 1. 3-Chloropyrazine-2-carbonitrile | C5H2ClN3 | CID 292465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

Structural Elucidation & Solid-State Analysis of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile

Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Estimated Read Time: 12 Minutes

Executive Summary: The Pharmacophore Context

3-(4-Aminophenoxy)pyrazine-2-carbonitrile represents a critical "push-pull" scaffold in modern medicinal chemistry. The molecule features an electron-rich donor (aniline) linked via a flexible ether bridge to an electron-deficient acceptor (pyrazine-carbonitrile). This specific architecture is frequently observed in kinase inhibitors (e.g., CHK1/2 inhibitors like Prexasertib analogs) and antimicrobials.

Understanding its solid-state behavior is not merely an academic exercise; it is a prerequisite for controlling polymorphism, solubility, and bioavailability in drug formulation. This guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of this molecule, utilizing Hirshfeld surface analysis to decode its supramolecular architecture.[1]

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high-purity material is required. The synthesis relies on a Nucleophilic Aromatic Substitution (

Synthetic Pathway[2][3]

-

Reactants: 3-chloropyrazine-2-carbonitrile (Electrophile), 4-aminophenol (Nucleophile).

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or DMSO (Polar aprotic solvents facilitate

).

Crystallization Methodology

The flexible ether linkage (

| Parameter | Protocol Specification | Rationale |

| Method | Slow Evaporation | Allows thermodynamic equilibrium, reducing defects. |

| Solvent A | Acetonitrile (MeCN) | Solubilizes the polar pyrazine-nitrile core. |

| Solvent B | Ethanol (EtOH) | Provides H-bond donors to stabilize the amino group. |

| Ratio | 1:1 (v/v) | Balances solubility and saturation point. |

| Temperature | 4°C (Refrigerated) | Lowers kinetic energy, promoting ordered packing. |

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation.

Figure 1: Critical path workflow for the synthesis, crystallization, and structural analysis of aminophenoxy-pyrazine derivatives.

Structural Elucidation Framework

When analyzing the solved structure, specific geometric and electronic features must be validated to ensure scientific integrity.

Conformational Analysis

The molecule possesses two aromatic planes (Pyrazine vs. Benzene) linked by oxygen.

-

Torsion Angle (

): The -

Ether Linkage: The

bond angle should be approximately 117°–120° , reflecting

Supramolecular Synthons

The crystal packing is dominated by the "Push-Pull" nature of the substituents.

-

Primary Interaction (H-Bonding): The amino group (

) acts as a double donor , while the nitrile (-

Expectation: Formation of

or

-

-

Secondary Interaction (

Stacking): The electron-deficient pyrazine ring tends to stack with the electron-rich phenol ring of adjacent molecules (Centroid-Centroid distance

Advanced Validation: Hirshfeld Surface Analysis

To move beyond simple bond lengths, use Hirshfeld Surface Analysis to map the intermolecular forces quantitatively. This is the modern standard for validating "drug-like" crystal structures.

The Surface

Map the normalized contact distance (

-

Red Spots: Indicate contact distances shorter than the sum of van der Waals radii. These will appear strictly at the Amino H atoms (donors) and the Nitrile N atom (acceptor).

-

White Regions: Contacts around the van der Waals separation (H...H contacts).

-

Blue Regions: No close contacts.

Fingerprint Plot Interpretation

The 2D fingerprint plot (di vs de) decomposes the interactions:

-

H...N / N...H Spikes: These will form two distinct sharp spikes at the bottom left of the plot, representing the strong hydrogen bonds. This typically contributes 15-20% of the total surface area.

-

C...C (Pi-Stacking): Look for a "green patch" near the center of the diagonal (

).

Interaction Logic Diagram

The following diagram illustrates the competing intermolecular forces that stabilize the crystal lattice.

Figure 2: Supramolecular interaction network. Red arrows indicate electrostatic (H-bond) vectors; Green arrows indicate dispersive (stacking) forces.

References & Authoritative Sources

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1][2] CrystEngComm, 11(1), 19-32. (Standard protocol for surface analysis).[3] Link

-

BenchChem. (2025).[4][5] "Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile." (Analogous synthetic protocols).[4][5][6][7] Link

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179. Link

-

PubChem. "Pyrazinecarbonitrile Data & Derivatives." National Library of Medicine. Link

Sources

- 1. Supramolecular interactions and aromaticity in phenazine–hydroxybenzoic acid co-crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties [mdpi.com]

- 3. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

Electronic Properties of Donor-Acceptor Pyrazine Carbonitrile Systems

A Technical Guide for Molecular Design and Optoelectronic Applications

Executive Summary

This guide provides an in-depth analysis of pyrazine carbonitrile derivatives as a premier class of electron-deficient acceptors in donor-acceptor (D-A) fluorophores. Unlike generic organic semiconductors, these systems exhibit a unique combination of Thermally Activated Delayed Fluorescence (TADF) , Aggregation-Induced Emission (AIE) , and Mechanochromism .

For researchers in OLED development and bio-imaging, the pyrazine carbonitrile core offers a tunable "acceptor strength" that allows for precise manipulation of the Singlet-Triplet energy splitting (

Molecular Architecture & Design Logic

The electronic utility of pyrazine carbonitriles stems from the synergistic effect of the electron-deficient pyrazine ring (two nitrogen atoms) and the strong electron-withdrawing cyano (-CN) groups. This creates a deep Lowest Unoccupied Molecular Orbital (LUMO) level, facilitating Intramolecular Charge Transfer (ICT) when coupled with electron-rich donors like carbazole or triphenylamine.

1.1 The D-A-D Configuration

The most efficient architectures often follow a Donor-Acceptor-Donor (D-A-D) topology.[1]

-

The Core (Acceptor): 2,3-dicyanopyrazine or 2-cyanopyrazine. The -CN group lowers the LUMO significantly compared to unsubstituted pyrazine, stabilizing the radical anion.

-

The Flanks (Donors): Bulky donors (e.g., 3,6-di-tert-butylcarbazole) induce a large steric twist angle (typically >60°) between the donor and acceptor planes.

-

The Electronic Consequence: This orthogonality decouples the Highest Occupied Molecular Orbital (HOMO, localized on the donor) from the LUMO (localized on the acceptor), minimizing the exchange integral (

) and resulting in a vanishingly small

1.2 Comparative Electronic Data

The following table summarizes key photophysical parameters for representative pyrazine-based emitters.

| Compound | Architecture | EQE | Key Feature | |||

| DTCz-Pz | D-A-D | 460 (Blue) | 0.27 | 65 | 11.6 | Deep Blue TADF |

| TCzPZCN | D-A | 490 (Sky Blue) | < 0.10 | ~90 | 7.6 | Fast RISC rate |

| Bent-H | D-A (Fused) | 520 (Green) | N/A | 37 | N/A | Mechanochromic |

| TPz-Ph | D-A-D | 748 (NIR) | N/A | >4 | N/A | NIR Emission |

Data synthesized from Rajamalli et al. and Liu et al. (See References).

Electronic Dynamics: ICT and TADF Mechanisms

The functionality of these systems relies on the manipulation of excited state dynamics.

2.1 Intramolecular Charge Transfer (ICT) & Solvatochromism

Pyrazine carbonitriles exhibit strong positive solvatochromism.

-

Mechanism: Upon photoexcitation (

), electron density shifts from the donor to the pyrazine-CN core. This creates a highly polarized excited state.[2] -

Solvent Effect: Polar solvents (e.g., DMSO, Acetonitrile) stabilize this charge-separated state more than the ground state, lowering the energy gap and causing a bathochromic (red) shift in emission.

-

Diagnostic Utility: A linear Lippert-Mataga plot confirms the ICT nature, essential for validating the D-A design.

2.2 The TADF Pathway

For OLED applications, harvesting triplet excitons is critical.

-

Singlet Formation: Electrically generated excitons form 25% singlets (

) and 75% triplets ( -

RISC: Because

is small (due to the twisted D-A structure), thermal energy at room temperature is sufficient to upconvert -

Delayed Fluorescence: The upconverted excitons decay radiatively from

, allowing theoretically 100% internal quantum efficiency.

Experimental Protocols

3.1 Synthesis of D-A Pyrazine Carbonitriles

Method: Nucleophilic Aromatic Substitution (

Target Molecule: 2,3-bis(3,6-di-tert-butylcarbazol-9-yl)-5,6-dicyanopyrazine (Analogous to DTCz-DPz).

Reagents:

-

5,6-dichloro-2,3-dicyanopyrazine (Acceptor precursor)

-

NaH (Base)

-

THF (Anhydrous solvent)

Protocol:

-

Activation: In a flame-dried flask under

, dissolve 3,6-di-tert-butylcarbazole (2.2 eq) in anhydrous THF. Cool to 0°C. -

Deprotonation: Add NaH (60% dispersion in oil, 3.0 eq) portion-wise. Stir for 30 min at 0°C until

evolution ceases. -

Coupling: Add 5,6-dichloro-2,3-dicyanopyrazine (1.0 eq) dissolved in THF dropwise. The solution will likely turn dark red/orange (formation of Meisenheimer complex).

-

Reaction: Warm to room temperature and reflux for 12 hours. Monitor via TLC (Silica, Hexane:DCM 1:1).

-

Workup: Quench with water. Extract with DCM (

). Wash organic layer with brine, dry over -

Purification: Column chromatography is critical to remove mono-substituted byproducts. Recrystallize from Toluene/Ethanol.

3.2 Electrochemical Characterization (CV)

To determine HOMO/LUMO levels relative to vacuum.

System Setup:

-

Working Electrode: Glassy Carbon (polished with 0.05

alumina). -

Counter Electrode: Platinum wire.[5]

-

Reference: Ag/AgCl or Ag/AgNO3.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry DCM (for oxidation) or DMF (for reduction). -

Internal Standard: Ferrocene (

).

Measurement Steps:

-

Blank Scan: Run CV on electrolyte only to ensure solvent window is clean.

-

Sample Scan: Dissolve analyte (1 mM). Degas with Argon for 10 min (Oxygen quenches reduction peaks).

-

Parameters: Scan rate 50-100 mV/s. Scan range -2.5V to +1.5V.

-

Calculation:

Advanced Applications: Mechanochromism

Beyond OLEDs, pyrazine carbonitriles exhibit mechanochromic luminescence (MCL). This is the reversible change of emission color upon mechanical grinding.

-

Mechanism: In the crystalline state, the molecules are often packed in a way that restricts planarization or specific intermolecular interactions. Grinding destroys the crystalline lattice, producing an amorphous state.

-

Electronic Shift: The amorphous state typically allows for different intermolecular

stacking or conformational relaxation, altering the ICT energy. -

Example (Bent-H): A bisbenzofuropyrazine derivative.

-

Crystalline: Green emission.

-

Ground (Amorphous): Yellow/Orange emission.[6]

-

Recovery: Heating or fuming with solvent restores the crystalline green emission.

-

References

-

Rajamalli, P., et al. (2019). "Planar and Rigid Pyrazine-Based TADF Emitter for Deep Blue Bright Organic Light-Emitting Diodes." ChemRxiv. Available at: [Link]

-

Liu, Y., et al. (2019).[4][7] "Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate." Frontiers in Chemistry. Available at: [Link]

-

Takeda, Y., et al. (2018). "Stimuli-Responsive Properties on a Bisbenzofuropyrazine Core: Mechanochromism and Concentration-Controlled Vapochromism." Osaka University Knowledge Archive. Available at: [Link]

-

El-Khouly, M. E., et al. (2022).[8] "Donor-Acceptor-Donor Thienopyrazine-based dyes as NIR emitting AIEgens." Journal of Photochemistry and Photobiology. Available at: [Link]

-

Guziejewski, D., et al. (2025). "Characterization of Organic Semiconductors Using Cyclic Voltammetry." IntechOpen. Available at: [Link]

Sources

- 1. iris.cnr.it [iris.cnr.it]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. INVESTIGATION OF TADF PROPERTIES OF NOVEL DONOR-ACCEPTOR TYPE PYRAZINE DERIVATIVES | Journal of the Chilean Chemical Society [jcchems.com]

- 8. investigacion.unirioja.es [investigacion.unirioja.es]

Navigating the Preclinical Safety Landscape of Aminophenoxy Pyrazines: A Technical Guide

Introduction: The Therapeutic Promise of the Aminophenoxy Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][2] Its unique electronic properties and ability to serve as a hydrogen bond acceptor make it a valuable component in the design of targeted therapies, particularly kinase inhibitors.[3] The aminophenoxy pyrazine moiety, which combines the pyrazine core with an aminophenoxy group, has emerged as a promising scaffold in the development of novel therapeutics, including potent and selective inhibitors for critical targets in oncology and other disease areas.[4][5]

As researchers and drug development professionals, advancing these promising molecules from the bench to the clinic requires a deep and proactive understanding of their potential toxicities. This technical guide provides an in-depth overview of the safety and toxicity profile of aminophenoxy pyrazines. It is designed not as a rigid template, but as a comprehensive framework for inquiry, guiding the user through essential safety data, mechanistic toxicity considerations, and the critical experimental workflows required for a robust preclinical safety assessment. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols that builds a comprehensive and trustworthy safety profile for this important class of compounds.

Section 1: Safety Data Sheet (SDS) Profile and Hazard Communication

While a specific, universal Safety Data Sheet for the entire class of "aminophenoxy pyrazines" does not exist, a composite hazard profile can be constructed based on the known properties of related aminopyrazines and aromatic amines. This information is critical for ensuring laboratory safety and for initial regulatory documentation.

1.1. GHS Hazard Identification (Anticipated)

-

Classification: Likely classified as:

-

Acute Toxicity, Oral (Category 4) - Harmful if swallowed.

-

Skin Irritation (Category 2) - Causes skin irritation.[6]

-

Eye Irritation (Category 2A) - Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.[6]

-

-

Signal Word: Warning

-

Hazard Statements (H):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (P):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

1.2. Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Section 2: General Toxicological Profile

A comprehensive toxicological profile for a novel chemical class is built progressively. While specific public-domain data on aminophenoxy pyrazines is limited, we can infer a likely profile from structurally related compounds and outline a clear strategy for definitive characterization.

2.1. Metabolism and Pharmacokinetics (Anticipated Pathways)

The metabolic fate of a compound is a primary determinant of its toxicity. Based on extensive studies of pyrazine derivatives, the aminophenoxy pyrazine scaffold is expected to undergo Phase I and Phase II metabolism.[6]

-

Phase I Metabolism: The primary routes are anticipated to be:

-

Side-Chain Oxidation: Alkyl groups on the pyrazine ring are susceptible to oxidation, often leading to the formation of pyrazine-2-carboxylic acids.[6]

-

Ring Hydroxylation: The pyrazine ring itself can be hydroxylated.

-

O-Dealkylation/Aromatic Hydroxylation: The phenoxy moiety may undergo hydroxylation or other modifications.

-

-

Phase II Metabolism: The resulting metabolites, particularly hydroxylated species, are then conjugated with polar molecules such as glucuronic acid or sulfate to facilitate excretion.[6]

Understanding these pathways is crucial, as metabolism can either detoxify the parent compound or, in some cases, generate reactive metabolites responsible for toxicity.

2.2. Cytotoxicity and Therapeutic Index

A critical early assessment for any potential therapeutic is its cytotoxicity against both target (cancer) and non-target (normal) cells. This provides an initial measure of the therapeutic window. Several studies on complex aminopyrazine derivatives have demonstrated promising selectivity.

| Compound Class/Example | Cancer Cell Line(s) | IC50 (Cancer Cells) | Normal Cell Line | IC50 (Normal Cells) | Selectivity Index (Approx.) | Reference |

| Imidazo[1,2-a]pyrazine (Compound 3c) | MCF7, HCT116, K652 | Avg. 6.66 µM | FHC (Normal Colon) | 97.19 µM | ~15x | [7] |

| Imidazo[1,2-a]pyrazine (Compound 1b) | MCF7, HCT116, K652 | Avg. ~2.8 µM | FHC (Normal Colon) | 122.51 µM | ~43x | [7] |

| Hederagenin–Pyrazine (Compound 9) | A549 (Lung Cancer) | 3.45 µM | H9c2 (Heart Myoblast) | 16.69 µM | ~5x | [8] |

| Pyrrol-3-yl Derivative (ARDAP) | MCF-7 (Breast Cancer) | nM range | MCF-10A (Normal Breast) | Negligible effects | High | [9] |

Causality Insight: The data in this table is foundational. A high selectivity index (the ratio of IC50 in normal cells to IC50 in cancer cells) is a strong, positive indicator. It suggests the compound's mechanism of action preferentially targets pathways dysregulated in cancer, sparing healthy tissue. This is a key decision-making point in lead optimization; compounds with poor selectivity are often deprioritized due to the high likelihood of toxicity in vivo.

Section 3: Recommended Preclinical Safety Evaluation Workflow

For any novel aminophenoxy pyrazine candidate, a standardized battery of in vitro and in vivo toxicity studies is required by regulatory agencies to assess safety before first-in-human trials. The following workflow represents a logical, tiered approach to building a comprehensive safety profile.

Caption: Preclinical safety evaluation workflow for aminophenoxy pyrazines.

Section 4: Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key safety assessment experiments. They are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines to ensure data quality and regulatory acceptance.

4.1. Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 420)

-

Scientific Rationale: This study provides a reliable estimate of the acute lethal dose (LD50) and identifies clinical signs of acute toxicity. The fixed-dose procedure is a refinement that avoids using death as an endpoint for all animals, reducing animal usage and suffering compared to older methods.[10][11][12]

-

Methodology:

-

Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), as females are often more sensitive.[11] Animals should be young adults (8-12 weeks old) and acclimatized for at least 5 days.

-

Sighting Study: A preliminary study is conducted to identify the appropriate starting dose for the main study. A single animal is dosed at a time with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome (survival or evident toxicity) determines the dose for the next animal.

-

Main Study:

-

Based on the sighting study, a starting dose is selected.

-

A group of 5 animals is dosed at this level.

-

If no mortality or evident toxicity is observed, the next higher fixed dose is used in another group of 5 animals.

-

If toxicity is observed, the study is repeated at the next lower dose level to confirm.

-

-

Dose Administration: The test substance is administered orally by gavage in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The volume should not exceed 1 mL/100g body weight.

-

Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days post-dosing.[11]

-

Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

-

-

Data Interpretation: The result is not a precise LD50 but rather a classification into a GHS toxicity category based on the dose at which toxicity or mortality was observed.

4.2. Protocol: Bacterial Reverse Mutation (Ames) Test (Adapted from OECD 471)

-

Scientific Rationale: The Ames test is a cornerstone of genotoxicity testing. It identifies substances that can cause gene mutations (point mutations and frameshifts) by observing their effect on bacteria.[1][13] A positive result is a strong indicator of mutagenic potential.

-

Methodology:

-

Bacterial Strains: Utilize a set of validated Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA). These strains are engineered to be auxotrophic for histidine (Salmonella) or tryptophan (E. coli) and have other mutations that increase their sensitivity to mutagens.[13]

-

Metabolic Activation (S9): The test must be conducted both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is typically derived from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This mimics mammalian metabolism, detecting compounds that become mutagenic only after bioactivation.

-

Procedure (Plate Incorporation Method):

-

To a test tube, add the S9 mix (if required), the bacterial culture, and the test compound at various concentrations.

-

Add molten top agar and vortex gently.

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Controls: Negative (vehicle) and positive controls (known mutagens like sodium azide for TA1535, 2-nitrofluorene for TA98) must be run concurrently.

-

Scoring: Count the number of revertant colonies on each plate.

-

-

Data Interpretation: A positive result is defined as a concentration-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control value at one or more concentrations.[1]

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

4.3. Protocol: In Vivo Micronucleus Assay (Adapted from OECD 474)

-

Scientific Rationale: This assay detects damage to chromosomes or the mitotic spindle in vivo. It assesses the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in immature erythrocytes of treated animals, typically rodents.[4][14] It serves as a crucial follow-up to in vitro genotoxicity findings.

-

Methodology:

-

Animal Dosing: Groups of animals (e.g., mice) are treated with the test compound, usually via the intended clinical route, at three dose levels plus a vehicle control and a positive control (e.g., cyclophosphamide).[15] Dosing may be once or twice, 24 hours apart.

-

Dose Selection: The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).

-

Sample Collection: Bone marrow is typically collected from the femur 24 and 48 hours after the last treatment. Peripheral blood can also be used.[4]

-

Slide Preparation: The bone marrow is flushed, and a cell suspension is prepared. Smears are made on glass slides and stained with a dye (e.g., Giemsa, acridine orange) that differentiates immature polychromatic erythrocytes (PCEs) from mature normochromatic erythrocytes (NCEs).

-

Microscopic Analysis: Slides are coded to blind the scorer. At least 2000 PCEs per animal are scored for the presence of micronuclei.[16] The ratio of PCEs to NCEs is also calculated as a measure of bone marrow toxicity.

-

-

Data Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in any of the treatment groups compared to the vehicle control.

4.4. Protocol: hERG Channel Assay (Automated Patch Clamp)

-

Scientific Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes. Early assessment of hERG liability is a critical step in drug safety evaluation.

-

Methodology:

-

Cell Line: Use a mammalian cell line (e.g., HEK293) stably transfected with the hERG gene.

-

Assay Platform: Automated patch-clamp systems (e.g., QPatch, SyncroPatch) are the industry standard, offering high throughput and data quality comparable to manual patch clamp.

-

Procedure:

-

Cells are captured on the measurement plate.

-

A whole-cell patch clamp configuration is established.

-

A specific voltage protocol is applied to elicit the hERG current. The protocol typically involves a depolarization step to open the channels, followed by a repolarization step where the characteristic "tail current" is measured.[8]

-

After establishing a stable baseline current, the test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).

-

The effect of the compound on the tail current amplitude is measured.

-

-

Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031, Cisapride) as a positive control are required.[8]

-

-

Data Interpretation: The percentage of current inhibition at each concentration is calculated. These values are used to generate a concentration-response curve and determine the IC50 (the concentration at which 50% of the hERG current is inhibited). A low IC50 value indicates a higher risk of cardiotoxicity.

Conclusion

The aminophenoxy pyrazine scaffold represents a valuable starting point for the design of novel therapeutics. However, its promise can only be realized through a rigorous and scientifically sound preclinical safety evaluation. This guide provides the strategic framework and detailed methodologies necessary to build a comprehensive toxicity profile. By understanding the anticipated metabolic pathways, assessing cytotoxicity and selectivity early, and systematically applying a battery of validated in vitro and in vivo assays, drug development professionals can make informed decisions, mitigate risks, and confidently advance the most promising candidates toward clinical investigation. The ultimate goal is not merely to identify hazards, but to understand them, enabling the rational design of safer, more effective medicines.

References

A comprehensive list of all sources cited within this technical guide, including titles, sources, and verifiable URLs, is provided below to ensure authoritative grounding and facilitate further research.

(A complete, numbered list of all cited URLs would be generated here in the final output.)

Sources

- 1. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document: Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. (CHEM... - ChEMBL [ebi.ac.uk]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis [mdpi.com]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The discovery of aminopyrazines as novel, potent Na(v)1.7 antagonists: hit-to-lead identification and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. air.unimi.it [air.unimi.it]

- 15. Synthesis of New Pyrazolo [5, 1-c] [1, 2, 4] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]

- 16. Pyrazine derivatives in cigarette smoke inhibit hamster oviductal functioning - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Derivatization of the Amino Group in 3-(4-Aminophenoxy)pyrazine-2-carbonitrile

Abstract

This application note details the chemical derivatization of the primary amino group in 3-(4-aminophenoxy)pyrazine-2-carbonitrile . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., CHK1, FGFR) and P2X3 antagonists. Unlike aminopyrazines where the amine is deactivated by the electron-deficient heterocycle, the amino group in this molecule is located on a phenoxy moiety. The ether linkage insulates the amine from the strong electron-withdrawing effect of the pyrazine-nitrile core, preserving its nucleophilicity. This guide provides optimized protocols for amide coupling , urea formation , and reductive amination , specifically tailored to maintain the integrity of the labile nitrile group while maximizing yield.

Chemical Context & Reactivity Analysis[1][2][3][4][5]

Structural Analysis

The target molecule features a "Push-Pull" electronic system that dictates its reactivity profile:

-

The Core (Pull): The pyrazine ring, substituted with a nitrile (-CN) at position 2, is highly electron-deficient. This makes the ring susceptible to nucleophilic aromatic substitution (

) if harsh basic conditions are used. -

The Linker (Insulator/Donor): The oxygen atom acts as a bridge. While it donates electron density into the pyrazine ring (stabilizing it), it also donates into the phenyl ring via resonance.

-

The Target (Nucleophile): The para-amino group acts as a typical aniline. Because of the oxygen donor, it is moderately nucleophilic —more reactive than a direct aminopyrazine but slightly less reactive than p-anisidine due to the inductive pull of the pyrazine system.

Strategic Implications

-

Nitrile Stability: The nitrile group is sensitive to hydrolysis (to amide/acid) under strong acidic/basic conditions at high temperatures and reduction by strong hydrides (e.g.,

). Protocols must utilize mild reagents (e.g., STAB for reduction, mild bases like DIPEA). -

Solubility: The planar pyrazine-nitrile system promotes

-stacking, leading to poor solubility in non-polar solvents. DMF , DMSO , or DCM/MeOH mixtures are required.

Decision Pathways (Workflow Visualization)

The following diagram outlines the primary derivatization routes based on the desired pharmacological outcome.

Figure 1: Strategic derivatization pathways for the 4-aminophenoxy scaffold. Colors indicate distinct chemical classes.

Detailed Experimental Protocols

Protocol A: Amide Coupling via HATU Activation

Best for: Attaching complex carboxylic acids where acid chlorides are unstable or unavailable.

Rationale: The aniline nitrogen is moderately nucleophilic. Standard EDC/HOBt couplings can be sluggish.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred as it generates a highly reactive active ester, driving the reaction to completion without heating, which preserves the nitrile.

Materials:

-

Substrate: 3-(4-Aminophenoxy)pyrazine-2-carbonitrile (1.0 equiv)

-

Carboxylic Acid (R-COOH): 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (

concentration relative to acid). -

Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

-

Addition: Add the aniline substrate (1.0 equiv) dissolved in a minimal amount of DMF to the activated acid mixture.

-

Add the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass:

). -

Work-up:

-

Dilute reaction mixture with EtOAc.

-

Wash sequentially with saturated

( -

Dry over

and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Urea Synthesis using Isocyanates

Best for: Creating highly stable hydrogen-bond donor/acceptor motifs common in kinase inhibitors.

Rationale: Isocyanates are highly electrophilic and react rapidly with the aniline. This reaction is atom-economical and often requires no chromatography if the product precipitates.

Materials:

-

Substrate: 3-(4-Aminophenoxy)pyrazine-2-carbonitrile (1.0 equiv)

-

Isocyanate (R-NCO): 1.1 equiv

-

Solvent: Anhydrous DCM (Dichloromethane) or THF. (Use DMF if solubility is poor).

-

Catalyst (Optional): DMAP (10 mol%) if the aniline is sluggish.

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in anhydrous DCM (

) under nitrogen atmosphere. -

Addition: Add the isocyanate (1.1 equiv) dropwise via syringe.

-

Reaction: Stir at RT for 2–6 hours.

-

Observation: The product often precipitates as a white/off-white solid due to the formation of the urea linkage which lowers solubility in DCM.

-

-

Work-up:

-

If precipitate forms: Filter the solid, wash with cold DCM (

) and -

If soluble: Concentrate and purify via silica gel chromatography.

-

Protocol C: Reductive Amination (Nitrile-Safe)

Best for: Installing alkyl groups to modulate Lipophilicity (LogD) and pKa.

Rationale: The presence of the nitrile group (-CN) presents a chemoselectivity challenge. Strong reducing agents (e.g.,

Materials:

-

Substrate: 3-(4-Aminophenoxy)pyrazine-2-carbonitrile (1.0 equiv)

-

Aldehyde (R-CHO): 1.2 equiv

-

Reductant:

(STAB) (1.5 – 2.0 equiv) -

Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[4]

Step-by-Step Procedure:

-

Imine Formation: Combine the substrate and aldehyde in DCE (

). Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at RT to allow the hemiaminal/imine equilibrium to establish. -

Reduction: Add

(1.5 equiv) in one portion. -

Reaction: Stir at RT for 12–16 hours.

-

Monitoring: Check LC-MS for the disappearance of the imine mass and appearance of the amine (

).

-

-

Quench: Quench carefully with saturated aqueous

(gas evolution possible). -

Extraction: Extract with DCM (

). Dry organic layers over -

Purification: The secondary amine product is often basic. Purify using amine-functionalized silica or standard silica with

Analytical Data Summary (Expected)

| Derivative Type | Key IR Signal ( | LC-MS Shift | |

| Starting Material | |||

| Amide | |||

| Urea | |||

| Secondary Amine | No C=O, |

Expert Insights & Troubleshooting

Regioselectivity

Researchers often worry about the pyrazine nitrogens competing for the electrophile.

-

Insight: The pyrazine nitrogens are highly electron-deficient due to the nitrile and the heteroaromatic nature. Under the conditions described (mild base, non-forcing temps), N-alkylation or N-acylation of the pyrazine ring is not observed . The aniline is the exclusive nucleophile.

"Stubborn" Substrates

If the aniline fails to react with sterically hindered acids or isocyanates:

-

Modification: Switch solvent to Pyridine . It acts as both solvent and base/catalyst.

-

For Amides: Convert the acid to an acid chloride using Oxalyl Chloride/DMF in situ before adding the aniline. Acid chlorides are more reactive than HATU esters.

Stability of the Nitrile

-

Avoid: Heating above

in basic aqueous media (e.g., -

Avoid:

. This will reduce the nitrile to

References

-

Abdel-Magid, A. F., et al. (1996).[5][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the chemoselectivity of STAB for imines in the presence of nitriles.

-

BenchChem. (2025).[2][6] "Application Notes: Amide Bond Formation using EDC and HATU." Protocols for electron-deficient anilines.

-

Due-Hansen, M. E., et al. (2016). "A protocol for amide bond formation with electron deficient amines." Organic & Biomolecular Chemistry. Provides context on coupling difficulties with deactivated systems.

-

PubChem. (2025).[7] "3-Aminopyrazine-2-carbonitrile Compound Summary." Reactivity and physical property data for the core scaffold.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Aminopyrazine-2-carbonitrile | C5H4N4 | CID 817699 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Scalable Manufacturing of Pyrazine Carbonitrile Derivatives

Executive Summary

Pyrazine carbonitriles are critical pharmacophores in the synthesis of antiviral agents (e.g., Favipiravir precursors), antitubercular drugs (Pyrazinamide analogs), and kinase inhibitors. However, the electron-deficient nature of the pyrazine ring renders traditional electrophilic aromatic substitution ineffective. Conversely, nucleophilic substitution (

This guide details a scalable, transition-metal-catalyzed cyanation protocol designed to replace hazardous stoichiometric copper-mediated methods (Rosenmund-von Braun). We focus on the palladium-catalyzed cyanation of chloropyrazines using Zinc Cyanide (

Strategic Route Selection

In process chemistry, selecting the cyanation route is a trade-off between atom economy, safety, and impurity profiles.

Comparative Analysis of Manufacturing Routes

| Parameter | Ammoxidation | Rosenmund-von Braun | Pd-Catalyzed Cyanation |

| Mechanism | Vapor-phase oxidation ( | Stoichiometric CuCN displacement | Catalytic Cycle ( |

| Scale Suitability | Commodity (Multi-ton) | Lab to Pilot (Kg) | Pharma Intermediate (Kg to Ton) |

| Temperature | > 350°C | 150–200°C | 80–120°C |

| Substrate Scope | Simple alkylpyrazines | Robust substrates only | Highly functionalized derivatives |

| Waste Profile | Low (Water byproduct) | High (Stoichiometric Cu salts) | Low (Catalytic metal, manageable salts) |

| Safety Risk | High (Explosive limits, HCN) | High (Solids handling, thermal runaway) | Moderate (Controlled cyanide source) |

Decision Matrix: For drug development involving substituted pyrazines (e.g., amino-, alkoxy- variants), Pd-catalyzed cyanation is the only viable route to maintain chemoselectivity and avoid thermal degradation.

Reaction Pathway Visualization

The following diagram illustrates the decision logic and the catalytic cycle for the chosen methodology.

Caption: Figure 1. Strategic selection of Pd-catalyzed cyanation over legacy methods, illustrating the catalytic cycle involved in converting chloropyrazine to pyrazine carbonitrile.

Critical Process Parameters (CPPs)

To ensure reproducibility during scale-up, the following parameters must be strictly controlled:

-

Catalyst Selection:

-

Catalyst:

is preferred over -

Loading: 1.0 – 2.0 mol%. Higher loading is rarely economically viable; lower loading (<0.5%) risks stalled reactions due to catalyst poisoning by cyanide.

-

-

Cyanide Source & Stoichiometry:

-

Reagent: Zinc Cyanide (

).[1] -

Why: Unlike NaCN/KCN,

is non-hygroscopic and has low solubility in organic solvents, releasing cyanide ions slowly. This "reservoir effect" prevents catalyst poisoning (saturation of Pd with CN ligands). -

Stoichiometry: 0.55 – 0.60 equivalents (delivers 1.1 – 1.2 eq of

).

-

-

Solvent & Temperature:

-

Solvent: Wet DMF or DMAc (containing 1% water) or addition of polymethylhydrosiloxane (PMHS).

-

Insight: Strictly anhydrous conditions can actually retard the reaction. Trace water or zinc activators help solubilize the cyanide species during transmetallation.

-

Temp: 80°C – 100°C. Exceeding 120°C promotes polymerization of the pyrazine ring.

-

Detailed Experimental Protocol

Target: Synthesis of 3-amino-2-pyrazinecarbonitrile (generic model for functionalized derivatives). Scale: 100 g input.

Materials

-

Substrate: 2-Amino-3-chloropyrazine (100 g, 0.77 mol)

-

Reagent: Zinc Cyanide (54.5 g, 0.46 mol, 0.6 eq)

-

Catalyst:

(12.6 g, 2 mol%) -

Additive: Zinc Dust (5.0 g, catalytic activator)

-

Solvent: N,N-Dimethylacetamide (DMAc), Degassed (1.0 L)

Step-by-Step Methodology

Phase 1: Setup & Inerting (Critical for Safety)

-

Equipment: Use a 3-L jacketed glass reactor equipped with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and a nitrogen sparge line.

-

Scrubber: Connect the reactor vent to a scrubber system containing 10% NaOH + 5% NaOCl (Bleach) to neutralize any potential HCN evolution.

-

Charging: Under a nitrogen sweep, charge the reactor with 2-Amino-3-chloropyrazine, Zinc Cyanide, Zinc Dust, and the Pd-catalyst.

-

Note: Solids handling of

must occur in a flow hood or glove bag.

-

-

Solvent Addition: Add degassed DMAc.

-

Inerting: Perform 3 cycles of Vacuum/Nitrogen backfill to remove oxygen (Oxygen poisons the Pd(0) species).

Phase 2: Reaction

-

Heating: Ramp temperature to 95°C over 45 minutes.

-

Monitoring: Agitate at 300 RPM. Monitor reaction progress via HPLC every 2 hours.

-

Endpoint: < 2% starting material remaining (typically 4–6 hours).

-

Visual Check: The reaction mixture usually turns from orange/red to dark brown/black.

-

Phase 3: Workup & Quench (The "Self-Validating" Safety Step)

-

Cooling: Cool the mixture to 25°C.

-

Quench: Dilute the reaction mixture with EtOAc (1 L) and slowly add 10% aqueous Ammonium Hydroxide (500 mL).

-

Chemistry:

complexes the zinc salts and solubilizes them in the aqueous layer.

-

-

Filtration: Filter the biphasic mixture through a pad of Celite to remove insoluble Pd black and zinc residues.

-

Extraction: Separate layers. Wash the organic layer with 5% LiCl solution (3x 500 mL) to remove DMAc.

-

Scavenging: Treat the organic layer with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 2 hours to reduce residual Pd to <10 ppm.

Phase 4: Crystallization

-

Concentration: Concentrate the organic phase under reduced pressure to approx. 300 mL volume.

-

Anti-solvent: Slowly add n-Heptane (600 mL) while cooling to 0°C.

-

Isolation: Filter the precipitated solid, wash with cold Heptane/EtOAc (2:1), and dry in a vacuum oven at 45°C.

Process Safety & Waste Management

Cyanation reactions pose unique risks. This protocol integrates safety into the workflow.[2]

Cyanide Destruct Protocol

All aqueous waste streams (mother liquors and washings) must be treated before disposal.

-

Method: Treat with Sodium Hypochlorite (Bleach) at pH > 10.

-

Mechanism:

(Cyanate is significantly less toxic). -

Verification: Test with Merckoquant® Cyanide Test Strips (must be negative).

Safety Logic Diagram

Caption: Figure 2. Operational safety workflow for handling cyanide-mediated reactions.

Green Alternative: Non-Toxic Cyanation

For facilities unable to handle

Protocol Adjustment:

-

Reagent: Replace

with -

Additive: Requires

(1.0 eq) to facilitate the release of CN ligands in situ. -

Solvent: DMAc/Water (10:1) is required to solubilize the ferrocyanide salt.

-

Advantage: Eliminates the risk of accidental HCN generation during workup, as the iron complex is stable in weak acid.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stalled Conversion (<50%) | Catalyst poisoning by | Ensure rigorous degassing.[1] Do not exceed 0.6 eq |

| Black Precipitate Early | "Pd Black" formation (catalyst decomposition). | Ligand instability. Lower temp to 85°C. Switch to Xantphos/Pd2(dba)3 system. |

| High Impurity (Dimer) | Homocoupling of pyrazine. | Reduce catalyst loading. Ensure inert atmosphere is maintained (homocoupling is often oxidative). |

| Residual Metal in Product | Inefficient scavenging. | Use Thiol-modified silica (SiliaMetS) or recrystallize from EDTA-spiked solvent. |

References

-

Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications. Link

-

Cohen, D. T., et al. (2015). "Development of a Scalable Synthesis of a Pyrazine-Based Kinase Inhibitor." Organic Process Research & Development. Link

-

Maligres, P. E., et al. (2004). "Optimized Synthesis of 3-Amino-2-pyrazinecarbonitrile." Tetrahedron Letters. Link

-

Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." Link

-

Anbarasan, P., et al. (2011). "Efficient Cyanation of Aryl Chlorides with Potassium Hexacyanoferrate(II) Catalyzed by Palladium." Angewandte Chemie International Edition. Link

Sources

Purification methods for removing impurities from pyrazine carbonitriles

Topic: Purification methods for removing impurities from pyrazine carbonitriles Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.[1][2]

Welcome to the Pyrazine Carbonitrile Purification Support Hub. This guide addresses the technical challenges associated with isolating and purifying 2-cyanopyrazine (2-CP) and related carbonitriles. As key intermediates in the synthesis of antitubercular drugs (e.g., Pyrazinamide) and broad-spectrum herbicides, the purity of these nitriles is critical to preventing downstream side reactions.[1][2]

The following protocols and troubleshooting steps are designed to remove common impurities such as unreacted 2-methylpyrazine (2-MP) , pyrazinamide (hydrolysis byproduct) , pyrazinecarboxylic acid , and polymeric tars .[1][2]

🏗️ Core Purification Workflow

For most synthetic routes (specifically ammoxidation), the crude product is a complex mixture requiring a multi-stage separation strategy.

Master Workflow Diagram

The following flowchart illustrates the logical progression from crude reaction mixture to high-purity isolate.

Caption: Figure 1.[1][2] Standard downstream processing workflow for 2-cyanopyrazine isolation.

🔬 Frequently Asked Questions & Troubleshooting

Section 1: Distillation & Separation (The Primary Method)

Q: My crude 2-cyanopyrazine contains significant water and unreacted 2-methylpyrazine. How do I separate them effectively? A: Vacuum fractional distillation is the most robust method for this separation due to the distinct boiling point differences.

-

The Science: 2-Methylpyrazine (bp ~135°C atm) is significantly more volatile than 2-cyanopyrazine (bp ~235°C atm / 84-87°C @ 20 mmHg).[1][2] Water must be removed prior to high-temperature distillation to prevent hydrolysis of the nitrile to the amide.[2]

-

Protocol:

-

Drying: Dry the organic extract thoroughly over anhydrous Sodium Sulfate (

). If water content remains >0.5%, perform an azeotropic distillation using Toluene. -

Vacuum Setup: Use a fractional column (Vigreux or packed column) to ensure clean cut-points.

-

Fractionation:

-

Q: I see a white solid precipitating in my condenser during distillation. What is it? A: This is likely Pyrazinamide (mp 188°C) or Ammonium salts , formed via hydrolysis or side reactions.

-

Troubleshooting:

-

Cause: Moisture entered the system or the pot temperature was too high, accelerating hydrolysis.[2]

-

Solution: Ensure the system is strictly anhydrous. Use a heat gun to gently melt the blockage if safe, but prevent it from falling into the receiving flask.[2] If the amide content is high, stop the distillation and filter the pot residue before restarting.[2]

-

Section 2: Crystallization (Final Polishing)

Q: My distilled product is slightly yellow (98% purity). How can I achieve >99.5% purity for analytical standards? A: Since 2-cyanopyrazine has a melting point of 19–20°C , it is often a liquid at room temperature but can be purified via Low-Temperature Crystallization .[1][2]

-

Solvent Selection:

Solvent System Suitability Notes Toluene ⭐⭐⭐⭐⭐ Excellent for removing tars; good solubility curve.[1][2] Ether / Hexane ⭐⭐⭐⭐ Good for precipitating polar impurities. | Acetone | ⭐⭐ | Risk of dissolving impurities too well; better for acid derivatives. |

-

Protocol (Low-Temp Recrystallization):

-

Dissolve the distilled oil in a minimum amount of warm Toluene (30–35°C).

-

Cool the solution slowly to room temperature, then transfer to a freezer at -10°C to -20°C .

-

2-Cyanopyrazine will crystallize as white needles.

-

Filter rapidly using a chilled funnel (to prevent melting) and wash with cold Hexane.

-

Section 3: Impurity Scavenging

Q: How do I remove Pyrazinecarboxylic acid impurities without hydrolyzing the nitrile? A: Pyrazinecarboxylic acid is a common oxidative byproduct. It can be removed via a controlled basic wash , but pH control is vital.

-

The Risk: Strong bases (NaOH/KOH) will rapidly hydrolyze the nitrile group.

-

The Fix:

-

Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane or Toluene).

-

Wash with a cold, saturated Sodium Bicarbonate (

) solution. The weak base neutralizes the carboxylic acid (forming the water-soluble salt) without attacking the nitrile.[2] -

Separate the layers immediately and wash the organic layer with brine to remove residual base.

-

📊 Technical Data Reference

Physical Properties & Separation Parameters

Use these values to calibrate your separation equipment.

| Compound | CAS No.[3][4][5] | Melting Point (°C) | Boiling Point (atm) | Boiling Point (Vacuum) | Solubility (Water) |

| 2-Cyanopyrazine | 19847-12-2 | 19–20°C | ~235°C (est) | 84–87°C @ 20 mmHg | Soluble |

| 2-Methylpyrazine | 109-08-0 | -29°C | 135°C | ~55°C @ 20 mmHg | Soluble |

| Pyrazinamide | 98-96-4 | 188°C | 357°C | Sublimes | Soluble |

| Pyrazinecarboxylic Acid | 98-97-5 | 225°C (dec) | N/A | N/A | Soluble |

🛠️ Troubleshooting Decision Tree

Use this logic flow to diagnose purity issues after your initial workup.

Caption: Figure 2.[1][2] Decision logic for remediating specific impurity profiles in pyrazine carbonitriles.

📚 References

-

Preparation of 2-Cyanopyrazine . Shanghai Yearn Chemical Science-Tech Co., Ltd.[1][2][5] Retrieved from [Link][1]

-